molecular formula C9H8BrN3O2 B1378080 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile CAS No. 1420800-37-8

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile

Cat. No.: B1378080
CAS No.: 1420800-37-8
M. Wt: 270.08 g/mol
InChI Key: QDOQBNSEYVUOSV-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile (CAS 1420800-37-8) is a substituted benzonitrile derivative featuring a bromine atom at position 3, an ethylamino group at position 4, and a nitro group at position 5 (Figure 1). Its synthesis typically involves multi-step organic reactions, including nucleophilic substitution and nitration, with structural confirmation via NMR, IR spectroscopy, and mass spectrometry .

Properties

IUPAC Name

3-bromo-4-(ethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-12-9-7(10)3-6(5-11)4-8(9)13(14)15/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQBNSEYVUOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate amines for amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(ethylamino)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the ethylamino group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • The nitro group at position 5 increases electrophilicity, aiding in nucleophilic aromatic substitution reactions .
  • Environmental Impact : Unlike Cyanazine (21725-46-2), which was banned for groundwater contamination risks , the benzonitrile core of 1420800-37-8 may reduce persistence in soil due to faster degradation of nitrile groups .

Biological Activity

3-Bromo-4-(ethylamino)-5-nitrobenzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula: C10H10BrN3O2
  • Molecular Weight: 284.11 g/mol
  • IUPAC Name: this compound

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Anticancer Properties: Research suggests that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInhibits proliferation in HeLa and A549
Anti-inflammatoryReduces cytokine release

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells: It appears to activate intrinsic apoptotic pathways, characterized by mitochondrial membrane potential loss and caspase activation.
  • Modulation of Inflammatory Pathways: The compound has been shown to downregulate pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL. This highlights its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines, where it exhibited IC50 values of approximately 200 µM against HeLa cells and 220 µM against A549 cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(ethylamino)-5-nitrobenzonitrile
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3-Bromo-4-(ethylamino)-5-nitrobenzonitrile

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